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molecular formula C11H13NO5S B8309927 Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate

Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate

Cat. No. B8309927
M. Wt: 271.29 g/mol
InChI Key: NWBFAOJOEAIKQH-UHFFFAOYSA-N
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Patent
US08124602B2

Procedure details

Prepared from ethyl[(4-methoxy-2-nitrophenyl)thio]acetate (Intermediate 53, 3 g, 11 mmol) according to procedure described for preparation of Intermediate 48. Silica gel chromatography with hexanes/ethyl acetate (3:2) afforded desired product, 2 g (93%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[N+:15]([O-])=O)C.COC1C=CC2OCC(=O)NC=2C=1>>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]2[S:6][CH2:5][C:4](=[O:3])[NH:15][C:8]=2[CH:9]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(CSC1=C(C=C(C=C1)OC)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CSC1=C(C=C(C=C1)OC)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(NC(CO2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC=1C=CC2=C(NC(CS2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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